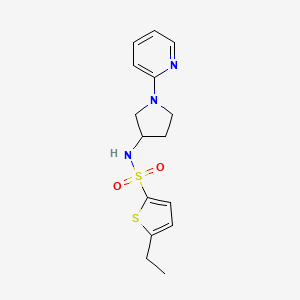![molecular formula C9H9N3O3S B2855262 3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid CAS No. 2089315-35-3](/img/structure/B2855262.png)
3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid” is a chemical compound with the CAS Number: 2089315-35-3 . It has a molecular weight of 239.25 and its IUPAC name is 3-amino-6-methyl-4-methylene-7-oxo-4,5,6,7-tetrahydrothieno[2,3-d]pyridazine-2-carboxylic acid . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O3S/c1-3-4-5(10)7(9(14)15)16-6(4)8(13)12(2)11-3/h11H,1,10H2,2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure and stereochemistry.Applications De Recherche Scientifique
3-ADTPA has been studied for its potential applications in scientific research. It has been found to be an effective inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. As such, 3-ADTPA has been used in studies to investigate the effects of HDAC inhibition on gene expression. Additionally, 3-ADTPA has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
Mécanisme D'action
The exact mechanism of action of 3-ADTPA is not yet fully understood. However, it is believed that 3-ADTPA binds to the active site of HDAC, which inhibits the enzyme’s activity. This inhibition of HDAC activity leads to the upregulation of gene expression, which can have a variety of effects on cellular processes. Furthermore, 3-ADTPA has been found to have an anti-inflammatory effect, and may be useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
3-ADTPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of HDAC, leading to the upregulation of gene expression. This upregulation of gene expression can lead to a variety of cellular effects, such as the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 3-ADTPA has been found to have an anti-inflammatory effect, and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-ADTPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, 3-ADTPA has been found to be an effective inhibitor of HDAC, making it an ideal tool for studying the effects of HDAC inhibition on gene expression. However, there are some limitations to using 3-ADTPA in lab experiments. For example, 3-ADTPA is unstable in the presence of light and heat, making it difficult to store and use in experiments. Additionally, 3-ADTPA is toxic in high concentrations, and must be handled with care.
Orientations Futures
The potential applications of 3-ADTPA are far-reaching, and there are many potential future directions for research. For example, further research could be done to investigate the effects of 3-ADTPA on gene expression, and to develop more effective and targeted inhibitors of HDAC. Additionally, further research could be done to investigate the potential therapeutic applications of 3-ADTPA, such as its potential use in the treatment of cancer, Alzheimer’s disease, and diabetes. Finally, further research could be done to develop more efficient and cost-effective methods for the synthesis of 3-ADTPA.
Méthodes De Synthèse
3-ADTPA is synthesized through a process known as the “Ugi” reaction. This reaction involves the condensation of an amine, a carboxylic acid, and an isocyanide, to form a four-component product. The Ugi reaction is a highly efficient and versatile method for synthesizing heterocyclic compounds, such as 3-ADTPA. Furthermore, the Ugi reaction is a relatively simple process, and can be completed in a relatively short amount of time.
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-4,6-dimethyl-7-oxothieno[2,3-d]pyridazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-3-4-5(10)7(9(14)15)16-6(4)8(13)12(2)11-3/h10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVRDGLMCMECBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C(=C(S2)C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)


![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2855189.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2855192.png)
![Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2855193.png)

![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)
![5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2855198.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2855199.png)
